4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Description

Molecular Formula and CAS Registry Number

The molecular identity of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is defined by two distinct forms that exist in the chemical literature, representing the free base form and its corresponding hydrochloride salt. The free base form of the compound possesses the molecular formula C₁₅H₂₃BFNO₂ with a molecular weight of 279.16 grams per mole, and is assigned the Chemical Abstracts Service registry number 2040476-06-8. This form represents the neutral compound without any associated counterions.

The hydrochloride salt form exhibits the molecular formula C₁₅H₂₄BClFNO₂ and carries a molecular weight of approximately 315.6 grams per mole. This salt form is registered under CAS number 2096332-16-8 and represents the protonated form of the dimethylamino nitrogen center with an associated chloride counterion. The formation of the hydrochloride salt is common for compounds containing basic nitrogen centers, as it provides enhanced stability and improved handling characteristics during storage and transportation.

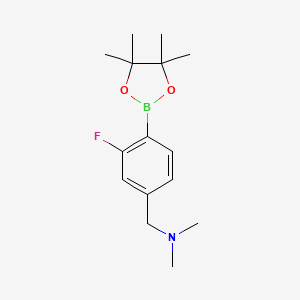

The structural composition of both forms centers around a phenyl ring bearing three key substituents: a boronic acid pinacol ester group, a fluorine atom, and a dimethylaminomethyl group. The pinacol ester moiety consists of the characteristic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system that serves to protect and stabilize the boronic acid functionality. This protection strategy is commonly employed in organoboron chemistry to prevent undesired side reactions while maintaining the reactivity necessary for synthetic applications.

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural features. For the free base form, the compound is systematically named as 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine, which precisely describes the substitution pattern and functional groups present. This naming convention begins with the dimethylaminomethyl substituent and proceeds to describe the fluorine substitution and the boronic acid pinacol ester functionality.

Alternative systematic names that appear in the chemical literature include 4-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, which emphasizes the boronic acid derivative nature of the compound. The hydrochloride salt form is appropriately designated as 4-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, hydrochloride, indicating the presence of the chloride counterion.

Several synonyms and alternative names exist for this compound in various chemical databases and commercial sources. These include 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, though this particular naming appears to contain a positional error regarding the fluorine substitution. The compound is also referenced by its MDL number MFCD20441914 in chemical databases, providing an additional unique identifier for database searches and chemical inventory management.

The naming variations reflect the complexity of systematically describing organoboron compounds, particularly those containing multiple functional groups. The presence of the pinacol ester protecting group adds additional complexity to the nomenclature, as it requires specification of the complete dioxaborolane ring system. Chemical suppliers and databases may employ slightly different naming conventions, but all refer to the same fundamental molecular structure with its characteristic substitution pattern.

X-ray Crystallography and Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The structural elucidation of this compound relies on multiple analytical techniques that provide complementary information about molecular geometry, functional group identification, and mass characteristics. X-ray crystallography represents the gold standard for definitive structural determination, providing three-dimensional atomic positions and bond lengths within the crystal lattice. This technique involves mounting suitable crystals in an intense beam of monochromatic X-rays, producing regular diffraction patterns that can be computationally analyzed to determine atomic arrangements. For organoboron compounds like this pinacol ester, crystallographic analysis can reveal important details about the geometry around the boron center and the overall molecular conformation.

Nuclear magnetic resonance spectroscopy provides crucial information about the compound's structure in solution. The ¹H Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals corresponding to the various proton environments present in the molecule. The aromatic protons on the substituted benzene ring would appear in the typical aromatic region between 7-8 parts per million, with coupling patterns reflecting the substitution pattern. The dimethylamino groups would produce a characteristic singlet for the N-methyl protons, typically appearing around 2.2-2.4 parts per million. The methylene bridge connecting the dimethylamino group to the aromatic ring would appear as a singlet around 3.5 parts per million. The pinacol ester methyl groups would produce a characteristic singlet around 1.2-1.3 parts per million, integrating for twelve protons.

¹³C Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework of the molecule. The aromatic carbons would appear in the range of 120-160 parts per million, with the carbon bearing the fluorine substituent showing characteristic coupling to fluorine. The pinacol ester quaternary carbons would appear around 83-85 parts per million, while the associated methyl groups would appear around 24-25 parts per million. The N-methyl carbons would typically appear around 45 parts per million, and the benzylic methylene carbon would appear around 64 parts per million.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches would be observed between 2800-3000 wavenumbers. The boronic ester functional group would show characteristic absorptions, including boron-oxygen stretching around 1300-1400 wavenumbers. The carbon-fluorine bond would produce a strong absorption between 1000-1300 wavenumbers, and the aromatic carbon-carbon stretching vibrations would appear between 1500-1600 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 279 for the free base form or 315 for the hydrochloride salt, confirming the molecular formula. Characteristic fragmentation patterns would include loss of the pinacol group (mass loss of 101), loss of the dimethylamino group (mass loss of 58), and various aromatic fragmentation patterns. The presence of fluorine would be evident from the isotope pattern, and the boron isotope pattern would show the characteristic 10B/11B ratio.

Isomeric and Tautomeric Forms

The structural framework of this compound presents several possibilities for isomeric relationships that are important for understanding its chemical behavior and synthetic applications. Constitutional isomers of this compound can exist through different substitution patterns on the aromatic ring, where the relative positions of the fluorine atom, dimethylaminomethyl group, and boronic acid pinacol ester functionality can vary. The compound under discussion represents the 2-fluoro-4-boronic acid substitution pattern, but alternative constitutional isomers would include the 3-fluoro-4-boronic acid pattern and other positional arrangements.

One such constitutional isomer identified in the chemical literature is 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester, which differs in the relative positions of the fluorine atom and dimethylaminomethyl substituent. This isomer possesses the same molecular formula C₁₅H₂₃BFNO₂ and molecular weight of 279.16 grams per mole but exhibits different electronic and steric properties due to the altered substitution pattern. The positional differences between these isomers would result in distinct reactivity profiles in chemical transformations and different physical properties.

The pinacol ester protecting group itself represents a specific choice among possible boronic acid derivatives, and the compound could theoretically exist as other boronic acid derivatives such as the free boronic acid or alternative ester forms. However, the pinacol ester form is particularly favored due to its stability and ease of handling compared to the free boronic acid, which tends to undergo dehydration and oligomerization reactions.

Conformational isomerism represents another important aspect of this compound's structural behavior. The dimethylaminomethyl substituent can adopt different rotational conformations around the carbon-carbon bond connecting it to the aromatic ring. Similarly, the pinacol ester group can exhibit conformational flexibility around the boron-carbon bond connecting it to the aromatic system. These conformational variations do not represent distinct chemical compounds but rather different spatial arrangements of the same molecular structure that can interconvert rapidly at room temperature.

Tautomeric forms are generally not applicable to this particular compound structure, as it lacks the necessary functional groups for proton transfer equilibria that characterize tautomerism. The dimethylamino group is fully substituted and cannot participate in amino-imino tautomerism, and the boronic ester functionality does not possess acidic protons that could participate in keto-enol or similar tautomeric equilibria. The aromatic ring system is also fully substituted with non-tautomerizable groups, eliminating the possibility of ring-based tautomeric forms.

Propriétés

IUPAC Name |

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(9-13(12)17)10-18(5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAUMBMWEOYOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form complexes with diol-containing molecules. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds that can modulate enzyme activity.

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. This degradation can affect its long-term efficacy in biochemical assays and therapeutic applications. Studies have shown that the compound’s effects on cellular function can diminish over time as it degrades, highlighting the importance of considering its stability in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution within the body can affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles within the cell, such as the nucleus or mitochondria, depending on its post-translational modifications and binding interactions. This localization can influence its activity and function within the cell.

Activité Biologique

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of a dimethylaminomethyl group enhances its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes, particularly those involved in metabolic pathways.

- Receptor Binding: The compound may interact with specific receptors, influencing cellular signaling pathways.

The biological activity of this compound can be attributed to its interaction with target proteins. The boronic acid group can form complexes with hydroxyl-containing biomolecules, leading to modulation of enzyme activity or receptor function.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

- A study demonstrated that the compound effectively inhibits the activity of certain serine proteases, suggesting potential therapeutic applications in conditions where these enzymes are overactive .

- Another investigation highlighted its role as a probe in studying enzyme kinetics, showcasing its utility in biochemical assays.

- Receptor Binding Analysis:

-

Therapeutic Potential:

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

- Its ability to modulate protein-protein interactions has been explored in cancer research, particularly regarding the inhibition of oncogenic pathways mediated by WDR5 proteins .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

2.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of biaryl compounds, which are crucial in developing pharmaceuticals and advanced materials.

-

Mechanism : The boronic acid acts as a nucleophile that reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Reaction Component Role Boronic Acid Nucleophile Aryl Halide Electrophile Palladium Catalyst Facilitator

2.2. Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to form stable linkages with other molecular structures makes it valuable for drug development.

Case Study : A study demonstrated its effectiveness in synthesizing compounds with potential anti-Alzheimer's activity by facilitating the formation of key intermediates through cross-coupling methods .

3.1. Liquid Crystals and OLEDs

The compound is also used in developing liquid crystals and organic light-emitting diodes (OLEDs). The incorporation of boron into molecular structures enhances their electronic properties, making them suitable for optoelectronic applications.

- Properties Enhanced :

- Increased thermal stability

- Improved charge transport characteristics

Data Table: Properties of Boron Compounds in OLEDs

| Property | Value |

|---|---|

| Thermal Stability | High |

| Charge Mobility | Enhanced |

| Emission Wavelength | Tunable |

4.1. Catalysis in Green Chemistry

The use of boronic acids, including this compound, has been explored in green chemistry for catalytic processes that minimize waste and reduce hazardous byproducts.

Case Study : Research indicates that using boronic acids in catalytic reactions can lead to higher yields with lower environmental impact compared to traditional methods .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Boronic Esters

¹Molecular formula in appears inconsistent with the structure; likely an error.

Key Observations :

- In contrast, methoxycarbonylmethyl () and trifluoromethyl () groups are electron-withdrawing, reducing reactivity in cross-coupling reactions .

- Steric Hindrance: The cyclohexylaminomethyl group () introduces steric bulk, which may slow reaction kinetics compared to the smaller dimethylaminomethyl group .

- Solubility and Stability : The Boc-protected amine () improves stability under acidic conditions, while the primary amine () may require derivatization to prevent side reactions .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings (). The target compound’s fluorine atom increases the electrophilicity of the boron atom, accelerating transmetalation with palladium catalysts . Comparatively, electron-withdrawing groups (e.g., methoxycarbonylmethyl in ) may reduce reaction rates due to decreased boron electrophilicity. Steric hindrance from bulky groups (e.g., cyclohexyl in ) can further impede catalyst access .

Table 2: Reactivity Comparison

Stability and pH Sensitivity

- Boron-Nitrogen Coordination: Compounds like 4-amino-2-(dimethylaminomethyl)phenylboronic ester () exhibit intramolecular B-N coordination, stabilizing the boronic ester across a wide pH range (pH 3–10). The target compound lacks this feature, limiting its stability in strongly acidic or basic conditions .

- Hydrolysis Resistance : Pinacol esters generally resist hydrolysis better than neopentyl glycol esters. However, primary amines () may undergo protonation in acidic media, reducing boronate stability .

Méthodes De Préparation

General Synthetic Strategy

The preparation typically involves two key steps:

- Synthesis of the substituted phenylboronic acid: Introduction of the boronic acid group onto the 4-(dimethylaminomethyl)-2-fluorophenyl moiety.

- Conversion to the pinacol ester: Protection of the boronic acid as its pinacol ester to improve stability and facilitate purification.

Preparation of the Boronic Acid Intermediate

The substituted phenylboronic acid can be synthesized via metalation and subsequent borylation:

- Directed ortho-metalation (DoM) or lithiation: The aromatic ring of 4-(dimethylaminomethyl)-2-fluorophenyl precursor is selectively metalated using organolithium reagents (e.g., n-butyllithium or ethyllithium) at low temperatures (typically between -40°C to -90°C) to generate an aryllithium intermediate.

- Quenching with boron electrophiles: The aryllithium intermediate is then treated with boron reagents such as triisopropyl borate or triethyl borate, yielding the corresponding boronic acid after acidic hydrolysis.

This approach is supported by literature on the preparation of related boronic acids, where low-temperature lithiation followed by reaction with trialkyl borates gives good yields (70–90%) of boronic acids.

Conversion to Pinacol Ester

The free boronic acid is often unstable and prone to degradation. To enhance stability, it is converted into the pinacol ester by reaction with pinacol (2,3-dimethyl-2,3-butanediol):

- Esterification conditions: The boronic acid is reacted with pinacol in anhydrous solvents (e.g., tetrahydrofuran or toluene) often in the presence of molecular sieves to remove water and drive the equilibrium towards ester formation.

- Reaction temperature: Mild heating (room temperature to 50°C) is generally sufficient to achieve high conversion.

- Yields: The pinacol esters are obtained in high yields (70–90%) and are more stable and easier to handle than the free acids.

Catalytic Methods and Alternative Approaches

- Metal-catalyzed borylation: Palladium or iridium-catalyzed direct borylation of aryl halides (e.g., 4-(dimethylaminomethyl)-2-fluorophenyl bromide or chloride) with bis(pinacolato)diboron (B2pin2) is an efficient method to prepare pinacol boronic esters directly. Yields reported for similar substrates range from 59% to 86%.

- Hydroboration catalyzed by zirconocene: For olefinic precursors, zirconocene-catalyzed hydroboration with pinacolborane can provide pinacol esters with high regio- and stereoselectivity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Aryllithium formation | n-BuLi or EtLi in ether or THF | -90°C to -40°C | N/A | Low temperature for regioselectivity |

| Boronation | Triisopropyl borate or triethyl borate | Reflux (after lithiation) | 70–90 | Followed by acidic hydrolysis |

| Pinacol ester formation | Pinacol, molecular sieves, anhydrous solvent | RT to 50°C | 70–90 | Removes water to drive esterification |

| Pd-catalyzed borylation | B2pin2, Pd catalyst, base | 50–100°C | 59–86 | Direct ester formation from aryl halide |

| Zirconocene-catalyzed hydroboration | Pinacolborane, zirconocene catalyst | RT to mild heating | High | For olefinic substrates |

Research Findings and Optimization Notes

- Stability: Pinacol esters show significantly improved stability compared to free boronic acids, which tend to degrade or form anhydrides.

- Catalyst choice: Pd-based catalysts are preferred for direct borylation of aryl halides, while iridium catalysts have also been reported for similar transformations with good yields.

- Solvent effects: Anhydrous, aprotic solvents such as THF or toluene are commonly used to prevent hydrolysis of boronic esters during synthesis.

- Temperature control: Maintaining low temperatures during lithiation prevents side reactions and improves regioselectivity.

- Purification: Pinacol esters are easier to purify by chromatography or recrystallization due to their enhanced stability and lower polarity compared to boronic acids.

Example Synthetic Procedure (Literature-Inspired)

- Dissolve 4-(dimethylaminomethyl)-2-fluorobromobenzene in dry THF under inert atmosphere.

- Cool the solution to -78°C and add n-butyllithium dropwise to generate the aryllithium intermediate.

- After stirring for 30 minutes, add triisopropyl borate slowly.

- Warm the reaction mixture to room temperature and quench with aqueous acid to hydrolyze to the boronic acid.

- Extract and dry the boronic acid, then dissolve in anhydrous solvent with pinacol and molecular sieves.

- Stir at room temperature for several hours to form the pinacol ester.

- Purify by column chromatography or recrystallization.

Q & A

Q. What is the molecular structure and key physicochemical properties of 4-(dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester?

The compound has the empirical formula C₁₄H₂₂BNO₂ and molecular weight 247.14 g/mol . Its InChI Key (DGMLJJIUOFKPKB-UHFFFAOYSA-N ) confirms stereochemical uniqueness. Key properties include:

- Solid-state stability under recommended storage conditions (2–8°C, dry, inert atmosphere) .

- Boronic ester reactivity : Participates in Suzuki-Miyaura cross-coupling via transmetalation with palladium catalysts .

- LogP : Estimated at ~2.5 (hydrophobic due to pinacol and fluorophenyl groups), influencing solubility in organic solvents like THF or dichloromethane .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The pinacol boronic ester acts as a stable precursor for arylboronic acids. In cross-coupling:

- Catalytic system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃ or CsF) in THF/H₂O at 60–80°C .

- Workflow : Dissolve the ester (1.2 equiv) and aryl halide (1.0 equiv) in degassed solvent, add catalyst (1–5 mol%), and monitor via TLC or LC-MS.

- Example : Coupling with 2-bromopyridine yields biaryl products for drug discovery scaffolds .

Q. What are recommended methods for synthesizing and purifying this boronic ester?

- Synthesis : Start with 4-(dimethylaminomethyl)-2-fluorophenylboronic acid, reacting with pinacol (1.5 equiv) in refluxing toluene with azeotropic water removal .

- Purification : Flash chromatography (silica gel, hexane/EtOAc 8:2) or recrystallization from ethanol/water .

- Deprotection : Oxidative cleavage with NaIO₄ in THF/H₂O/HCl (4 h, room temperature) regenerates the boronic acid .

Advanced Research Questions

Q. How can reaction selectivity (E/Z or regioselectivity) be controlled in allylboration or cross-coupling?

- Allylboration : Pre-treatment with nBuLi and TFAA generates a borinic ester intermediate, enhancing E-selectivity (up to 95%) via a six-membered transition state .

- Cross-coupling : Steric effects from the dimethylaminomethyl group direct coupling to less hindered positions. Use bulky ligands (e.g., SPhos) to suppress homocoupling .

Q. What factors influence the compound’s stability under varying experimental conditions?

- pH sensitivity : The boronic ester hydrolyzes in acidic aqueous media (pH < 5) but remains stable in neutral/basic conditions .

- Light/oxygen : Store under argon to prevent radical-induced decomposition. Avoid prolonged exposure to UV light .

- Thermal stability : Decomposes above 150°C; reactions should be conducted below this threshold .

Q. How do steric and electronic effects of the dimethylaminomethyl group impact reactivity?

- Steric hindrance : The dimethylamino group reduces reaction rates in crowded catalytic systems (e.g., coupling with ortho-substituted aryl halides) .

- Electronic effects : The electron-donating dimethylamino group enhances nucleophilicity of the boronate, favoring oxidative addition in cross-coupling .

Q. How can contradictions in reported reaction yields or selectivity be resolved?

Q. What advanced characterization techniques are recommended for this compound?

Q. Can this compound be integrated into polymer or materials science applications?

Q. How does this compound compare to structurally similar boronic esters (e.g., 4-aminophenyl or hydroxymethyl derivatives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.